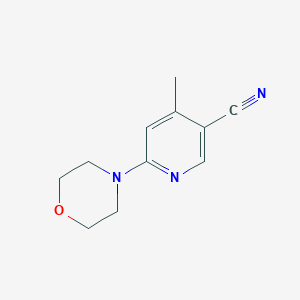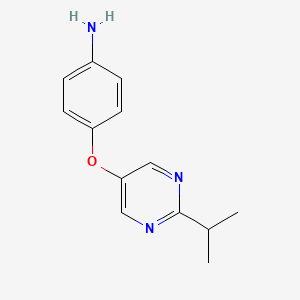
4-((2-Isopropylpyrimidin-5-yl)oxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-Isopropylpyrimidin-5-yl)oxy)aniline is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
準備方法
The synthesis of 4-((2-Isopropylpyrimidin-5-yl)oxy)aniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and bases like potassium carbonate.
化学反応の分析
4-((2-Isopropylpyrimidin-5-yl)oxy)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-((2-Isopropylpyrimidin-5-yl)oxy)aniline has several scientific research applications, including:
Medicinal Chemistry: Pyrimidine derivatives, including this compound, are known for their pharmacological activities such as anticancer, antibacterial, and anti-inflammatory properties.
Biology: The compound can be used in biological studies to investigate its effects on various biological pathways and targets.
作用機序
The mechanism of action of 4-((2-Isopropylpyrimidin-5-yl)oxy)aniline involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and proteins, leading to their pharmacological effects . For example, they can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response .
類似化合物との比較
4-((2-Isopropylpyrimidin-5-yl)oxy)aniline can be compared with other similar compounds such as:
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds also contain an aniline group and exhibit similar pharmacological activities.
Diketopyrrolopyrrole derivatives: These compounds are used in organic electronics and have similar structural features.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the isopropyl group, which can influence its biological activity and chemical reactivity.
特性
分子式 |
C13H15N3O |
|---|---|
分子量 |
229.28 g/mol |
IUPAC名 |
4-(2-propan-2-ylpyrimidin-5-yl)oxyaniline |
InChI |
InChI=1S/C13H15N3O/c1-9(2)13-15-7-12(8-16-13)17-11-5-3-10(14)4-6-11/h3-9H,14H2,1-2H3 |
InChIキー |
MYIJXCKATJSWPQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC=C(C=N1)OC2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



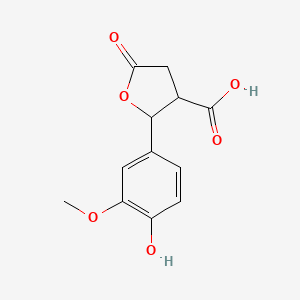
![3,8-Diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B15057855.png)
![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-propan-2-ylpropanamide](/img/structure/B15057864.png)

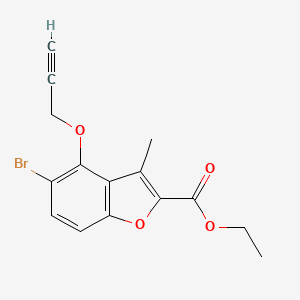
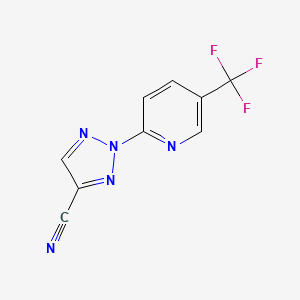

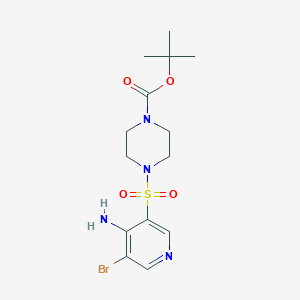
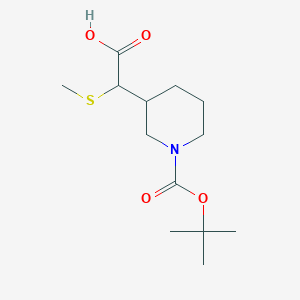
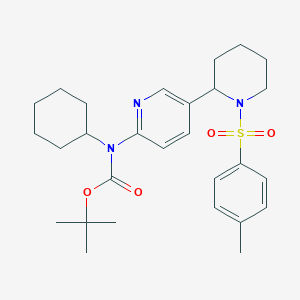

![2-(3-Aminopyrrolidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B15057921.png)
